

# Application Notes and Protocols for N-Nitroso-Furosemide Reference Standard

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## Compound of Interest

Compound Name: *N-nitroso-furosemide*

CAS No.: 2708280-93-5

Cat. No.: B13425972

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **N-nitroso-furosemide** reference standard in analytical testing and research. **N-nitroso-furosemide** is a nitrosamine impurity that can form in furosemide-containing drug products. Due to the potential carcinogenic nature of nitrosamine impurities, regulatory agencies require strict control of their levels in pharmaceuticals.[1][2] The **N-nitroso-furosemide** reference standard is crucial for the development, validation, and routine application of analytical methods to ensure the safety and quality of furosemide products.[3]

## Principle Applications

The primary application of the **N-nitroso-furosemide** reference standard is in the field of pharmaceutical analysis, specifically for:

- **Analytical Method Development and Validation:** As a certified reference material, it is used to develop and validate sensitive and specific analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the detection and

quantification of **N-nitroso-furosemide** in furosemide active pharmaceutical ingredients (APIs) and finished drug products.[3]

- **Quality Control (QC) Testing:** In a routine QC environment, the reference standard is used to confirm the identity and accurately measure the concentration of **N-nitroso-furosemide**, ensuring that it does not exceed the acceptable limits set by regulatory authorities.[3] The U.S. Food and Drug Administration (FDA) has set an acceptable intake (AI) limit for **N-nitroso-furosemide** of 1500 ng/day.[3]
- **Impurity Profiling and Stability Studies:** It is used to assess the impurity profile of furosemide and to monitor the potential formation of **N-nitroso-furosemide** during the manufacturing process and throughout the shelf-life of the drug product under various storage conditions.
- **Toxicological Research:** While specific toxicological data for **N-nitroso-furosemide** is limited, the reference standard can be used in in-vitro and in-vivo studies to investigate its toxicological properties and to better understand the risks associated with its presence in pharmaceuticals.

## Toxicological Significance

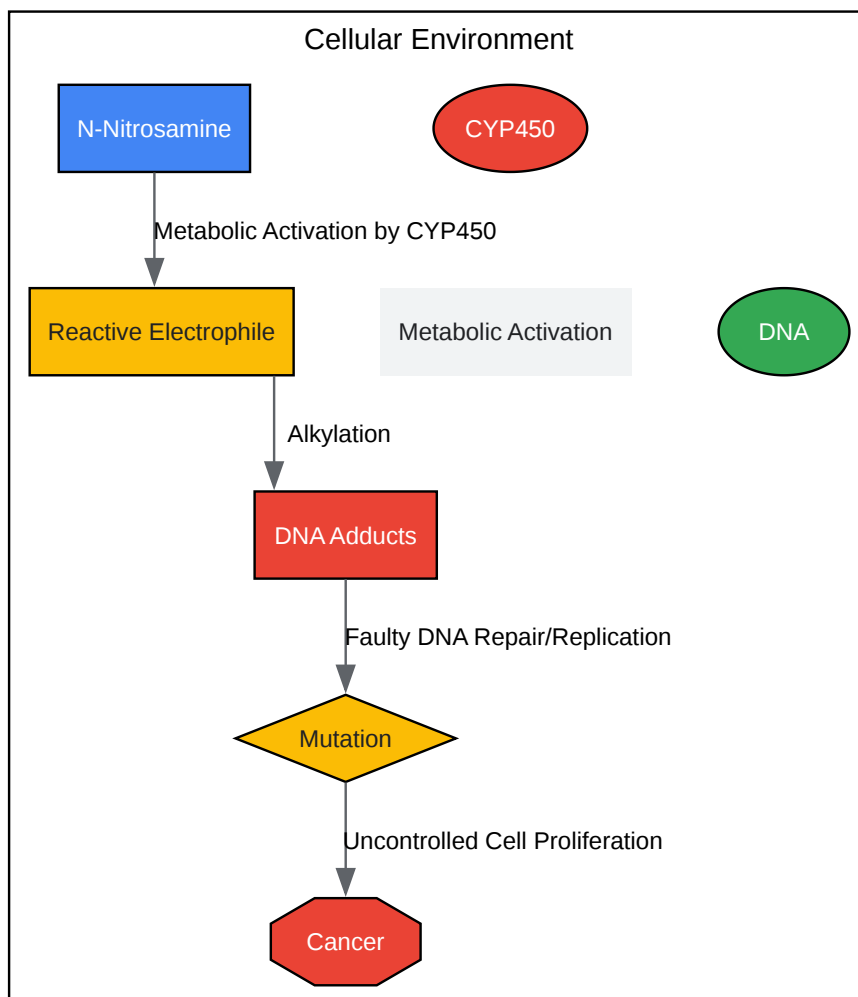
N-nitroso compounds as a class are recognized as probable human carcinogens.[4] Their carcinogenic activity is generally attributed to their metabolic activation by cytochrome P450 enzymes into reactive electrophilic species. These reactive intermediates can then alkylate DNA, leading to mutations and the initiation of cancer if the DNA damage is not repaired.

Although specific carcinogenicity data for **N-nitroso-furosemide** is not readily available, its structural relationship to other carcinogenic nitrosamines warrants the stringent control of its levels in pharmaceutical products. A Material Safety Data Sheet for **N-nitroso-furosemide** indicates that there is no data available for acute toxicity (oral LD50), skin corrosion/irritation, carcinogenicity, or mutagenicity.[5]

## General Mechanism of N-Nitrosamine Carcinogenicity

The following diagram illustrates the general metabolic activation pathway of N-nitrosamines leading to DNA damage.

## General Metabolic Activation and Carcinogenic Mechanism of N-Nitrosamines



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Caption: General pathway of N-nitrosamine induced carcinogenesis.

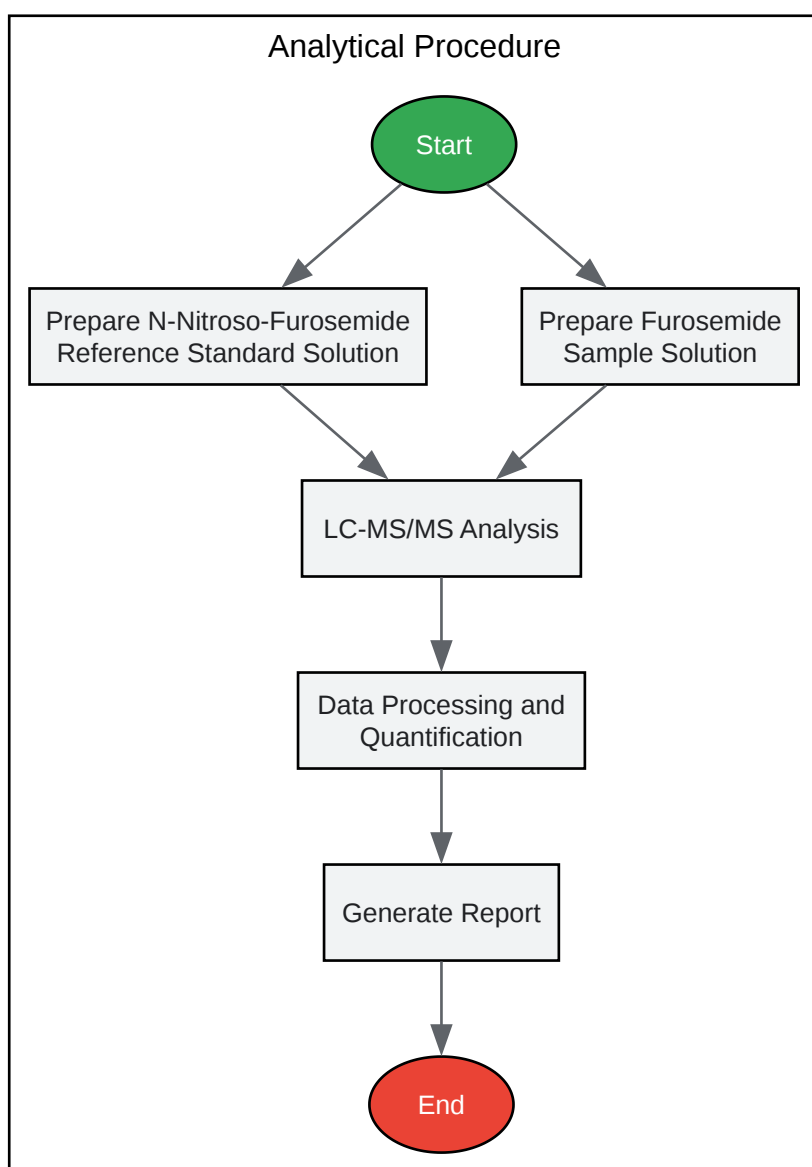
## Analytical Methodology: Quantification of N-Nitroso-Furosemide by LC-MS/MS

This section provides a detailed protocol for the quantification of **N-nitroso-furosemide** in furosemide drug substance based on a method developed by Phenomenex.[1]

## Experimental Workflow

The following diagram outlines the general workflow for the analysis of **N-nitroso-furosemide**.

Analytical Workflow for N-Nitroso-Furosemide Quantification



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Caption: Workflow for **N-nitroso-furosemide** analysis.

## Materials and Reagents

- **N-Nitroso-Furosemide** Reference Standard
- Furosemide API or drug product
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Ammonium Formate
- Formic Acid
- Water (LC-MS grade)
- Polypropylene tubes (5 mL)
- Syringe filters (0.22  $\mu\text{m}$  PVDF)
- Autosampler vials

## Preparation of Standard Solutions

- Stock Solution (1.00 mg/mL): Accurately weigh and dissolve 1.00 mg of **N-Nitroso-Furosemide** reference standard in 1 mL of methanol in a 5 mL polypropylene tube.<sup>[1]</sup>
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water to construct a calibration curve.

## Preparation of Sample Solutions

- Sample Stock Solution (10 mg/mL Furosemide): Prepare a solution of the furosemide drug substance or a powdered composite of the drug product in a suitable solvent to achieve a

concentration of 10 mg/mL of furosemide.

- Sample Working Solution (~1 mg/mL Furosemide): Aliquot 20  $\mu$ L of the furosemide sample stock solution and dilute it with 1.0 mL of a 50:50 (v/v) mixture of methanol and water.[1]
- Vortex the sample for 10-15 minutes.[1]
- Centrifuge the sample at 14,000 rpm for 5 minutes at 5 °C.[1]
- Filter the supernatant through a 0.22  $\mu$ m PVDF syringe filter into an autosampler vial for analysis.[1]

## LC-MS/MS Instrumental Conditions

Parameter	Setting
LC System	EXION LC 30 AD or equivalent
Column	Kinetex™ Biphenyl 2.6 μm, 150 x 3.0 mm
Mobile Phase A	2 mM Ammonium Formate in water with 0.1 % Formic Acid
Mobile Phase B	50:50 Methanol:Acetonitrile with 0.1% Formic Acid
Gradient	Time (min)
	0.00
	2.00
	4.00
	7.00
	10.00
	15.00
	16.00
	18.00
	18.10
	21.00
Flow Rate	0.5 mL/min
Injection Volume	5 μL
Column Temperature	40 °C
MS System	SCIEX 5500+ or equivalent
Ionization Mode	Electrospray Ionization (ESI) - Positive
MRM Transitions	To be optimized for N-Nitroso-Furosemide

Table 1: LC-MS/MS parameters for the analysis of **N-Nitroso-Furosemide**.<sup>[1]</sup>

## Method Validation Parameters

A comprehensive validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters should be evaluated:

Validation Parameter	Typical Acceptance Criteria	Quantitative Data (Example)
Specificity	No interference at the retention time of N-nitroso-furosemide	Peak purity assessment and comparison with blank chromatograms
Limit of Quantitation (LOQ)	Signal-to-noise ratio $\geq 10$	1.857 ng/L (0.0053 PPM) <sup>[1]</sup>
Limit of Detection (LOD)	Signal-to-noise ratio $\geq 3$	Data not available in cited sources
Linearity	Correlation coefficient ( $r^2$ ) $\geq 0.99$	To be determined over a suitable concentration range
Accuracy (% Recovery)	Typically 80-120% for impurity analysis	To be determined at multiple concentration levels
Precision (% RSD)	Repeatability (Intra-day) and Intermediate Precision (Inter-day) RSD $\leq 15\%$	To be determined at multiple concentration levels
Robustness	No significant change in results with minor variations in method parameters	To be evaluated by varying parameters like flow rate, column temperature, etc.

Table 2: Key method validation parameters and typical acceptance criteria for **N-nitroso-furosemide** analysis.

Note: The quantitative data for LOD, Linearity, Accuracy, and Precision are not available in the provided search results and should be established during method validation in the user's

laboratory. The LOQ value is taken from a specific study and may vary depending on the instrumentation and method conditions.[1]

## Conclusion

The **N-nitroso-furosemide** reference standard is an indispensable tool for the pharmaceutical industry to ensure the safety and quality of furosemide-containing medications. Its proper use in validated analytical methods allows for the accurate monitoring and control of this potentially carcinogenic impurity, thereby safeguarding public health. Researchers and drug development professionals should adhere to the detailed protocols and validation requirements outlined in this document and relevant regulatory guidelines.

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